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Compound of Interest

Compound Name: 2-Bromo-4-ethylanisole

Cat. No.: B1282620

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Bromo-4-ethylanisole (CAS No: 99179-98-3), a key intermediate in various synthetic
applications.[1][2] Designed for researchers, scientists, and professionals in drug development,
this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. The insights herein are derived from established spectroscopic
principles and comparative analysis with structurally analogous compounds, ensuring a robust
predictive framework for experimental validation.

Molecular Structure and Properties

2-Bromo-4-ethylanisole possesses the molecular formula CoH11BrO and a molecular weight
of approximately 215.09 g/mol .[1][2] Its structure, featuring a substituted benzene ring with a
bromine atom, an ethyl group, and a methoxy group, gives rise to a distinct spectroscopic
fingerprint. Understanding this structure is fundamental to interpreting the spectral data that
follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of
organic molecules. For 2-Bromo-4-ethylanisole, both *H and 13C NMR are critical for structural
confirmation.

'H NMR Spectroscopy: A Proton's Perspective
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The *H NMR spectrum of 2-Bromo-4-ethylanisole is anticipated to exhibit distinct signals
corresponding to the aromatic protons, the ethyl group protons, and the methoxy protons. The
chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted *H NMR Data:

Predicted
Chemical Shift o ] ] Coupling
Multiplicity Integration Assignment
(5, ppm) Constants (J,
Hz)
~7.4 d 1H H-3 J=20Hz
~7.1 dd 1H H-5 J=8.520Hz
~6.8 d 1H H-6 J=8.5Hz
~3.8 S 3H -OCHs -
~2.6 q 2H -CH2CHs J=7.5Hz
~1.2 t 3H -CH2CHs J=7.5Hz

Predicted solvent: CDCIs

The downfield shift of the aromatic protons is due to the deshielding effect of the benzene ring.
The splitting patterns (doublet, doublet of doublets) arise from coupling between adjacent
protons. The ethyl group displays a characteristic quartet for the methylene (-CH:z) protons and
a triplet for the methyl (-CHs) protons. The methoxy (-OCHs) protons appear as a singlet as
they have no adjacent protons to couple with.

3C NMR Spectroscopy: The Carbon Backbone

The 13C NMR spectrum provides information on the different carbon environments within the
molecule. Due to the molecule's asymmetry, nine distinct signals are expected.

Predicted 3C NMR Data:
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Chemical Shift (6, ppm) Assignment
~155 C-1 (C-OCHs)
~112 C-2 (C-Br)

~133 C-3

~140 C-4 (C-CH2CH)
~128 C-5

~111 C-6

~56 -OCHs

~28 -CH2CHs

~16 -CH2CHs

Predicted solvent: CDCIz

The carbons attached to the electronegative oxygen and bromine atoms (C-1 and C-2) are
shifted downfield. The chemical shifts of the aromatic carbons are further influenced by the
electron-donating or -withdrawing nature of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-Bromo-4-ethylanisole will be
characterized by absorptions corresponding to the aromatic ring, C-O, C-Br, and C-H bonds.

Predicted IR Absorption Bands:
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Wavenumber (cm~?) Intensity Assignment

3050-3000 Medium Aromatic C-H Stretch

2060-2850 Strong Aliphatic C-H Stretch (-CHs, -
CH2)

1600-1450 Medium-Strong Aromatic C=C Bending

1250-1200 Strong Aryl-O Stretch (asymmetric)

1050-1020 Strong Aryl-O Stretch (symmetric)

600-500 Medium-Strong C-Br Stretch

The presence of these characteristic bands provides strong evidence for the key functional

groups within the 2-Bromo-4-ethylanisole structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Bromo-4-ethylanisole, the mass spectrum will show a characteristic

isotopic pattern for the molecular ion due to the presence of the bromine atom (“°Br and 8!Br

isotopes in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data:

m/z Relative Intensity Assignment
214/216 High [M]* (Molecular ion)
199/201 Medium [M - CHs]*

186/188 Medium [M - C2Hs]*

135 High M- Br]*

107 Medium [M - Br - C2H4]*

The molecular ion peak [M]* will appear as a pair of peaks of nearly equal intensity at m/z 214

and 216. Common fragmentation pathways include the loss of a methyl radical from the
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methoxy group, loss of an ethyl radical, and cleavage of the C-Br bond.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for 2-Bromo-

4-ethylanisole.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-4-ethylanisole in ~0.7
mL of deuterated chloroform (CDClIs) containing tetramethylsilane (TMS) as an internal
standard.

Instrument Setup:

o Use a 400 MHz (or higher) NMR spectrometer.

o Tune and shim the instrument to ensure a homogeneous magnetic field.

'H NMR Acquisition:

o Acquire the spectrum with a 90° pulse.

o Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).
o Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled sequence.

o Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

o Alarger number of scans will be required (e.g., 1024 or more) due to the lower natural
abundance of 13C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the *H NMR signals and reference the chemical shifts to
TMS (0 ppm).
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IR Spectroscopy Protocol

o Sample Preparation: As 2-Bromo-4-ethylanisole is a liquid at room temperature, a thin film
can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr)
or sodium chloride (NaCl) plates.

e Instrument Setup:

o Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.

[3]
o Record a background spectrum of the clean KBr/NacCl plates.
o Data Acquisition:
o Place the sample in the spectrometer's sample compartment.
o Acquire the spectrum over the mid-IR range (typically 4000-400 cm~1).
o Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

e Sample Introduction: Introduce a dilute solution of 2-Bromo-4-ethylanisole in a volatile
solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or
through a gas chromatograph (GC-MS).

« lonization: Use Electron lonization (EI) at 70 eV for GC-MS, which typically provides detailed
fragmentation patterns.

o Mass Analysis: Scan a mass range that includes the expected molecular ion and fragment
masses (e.g., m/z 50-300).

o Data Analysis: Identify the molecular ion peaks (M* and M+2) and major fragment ions.
Compare the observed isotopic distribution of bromine-containing fragments with the
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theoretical pattern.

Visualizations
Molecular Structure of 2-Bromo-4-ethylanisole

Caption: Structure of 2-Bromo-4-ethylanisole.
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Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 2-Bromo-4-ethylanisole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282620#spectroscopic-data-of-2-bromo-4-
ethylanisole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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